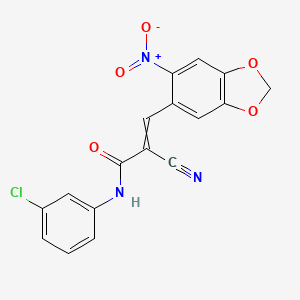![molecular formula C9H15NO2 B2471265 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one CAS No. 1782480-53-8](/img/structure/B2471265.png)
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-2-azaspiro[44]nonan-3-one is a spirocyclic compound featuring a unique structure that includes a hydroxymethyl group and an azaspiro moiety
Mechanism of Action
Target of Action
The primary targets of 7-(Hydroxymethyl)-2-azaspiro[4Similar compounds, such as 1,3,7-triazaspiro[44]nonane-2,4-dione derivatives, have been found to have antimicrobial activity . They have also been shown to inhibit protein arginine deiminase and act as antagonists of integrin αLβ2 , which plays a crucial role in the delivery of leukocytes to inflammation sites.
Mode of Action
The exact mode of action of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
The specific biochemical pathways affected by 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which play a significant role in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Result of Action
The molecular and cellular effects of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one typically involves the reaction of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by intramolecular 1,3-dipolar cycloaddition and isoxazolidine ring opening . The reaction conditions often include the use of reagents such as pent-4-enylmagnesium bromide and oxidizing agents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride or PPh3-CBr4.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., methanesulfonyl chloride, PPh3-CBr4) .
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, amines, and substituted spirocyclic compounds .
Scientific Research Applications
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential use in drug development.
1-azaspiro[4.4]nonan-1-oxyls: Noted for their high resistance to reduction and potential use as spin labels.
Uniqueness
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one is unique due to its specific combination of a hydroxymethyl group and an azaspiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBAEOAOGMCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/new.no-structure.jpg)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea](/img/structure/B2471183.png)
![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2471184.png)


![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)



![N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2471196.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2471198.png)
![N-(4-ethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2471201.png)


